1-(2,6-dimethylphenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(2,6-DIMETHYLPHENYL)-4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazoles and pyrrolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-DIMETHYLPHENYL)-4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzodiazole Ring: Starting from an appropriate aniline derivative, the benzodiazole ring can be synthesized through cyclization reactions.
Attachment of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced via a condensation reaction with a suitable ketone or aldehyde.
Substitution Reactions: The final compound can be obtained by introducing the 2,6-dimethylphenyl group through substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-DIMETHYLPHENYL)-4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,6-DIMETHYLPHENYL)-4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influencing biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-DIMETHYLPHENYL)-4-(1H-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: Lacks the ethyl group on the benzodiazole ring.
1-(2,6-DIMETHYLPHENYL)-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: Contains a methyl group instead of an ethyl group.
Uniqueness
1-(2,6-DIMETHYLPHENYL)-4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C21H23N3O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C21H23N3O/c1-4-23-18-11-6-5-10-17(18)22-21(23)16-12-19(25)24(13-16)20-14(2)8-7-9-15(20)3/h5-11,16H,4,12-13H2,1-3H3 |
InChI Key |
KEOMQIXZUJUNRS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC=C4C)C |
Origin of Product |
United States |
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